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molecular formula C17H16N4O2 B8602843 3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole

3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole

Cat. No. B8602843
M. Wt: 308.33 g/mol
InChI Key: LUPYMBAQGKCIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841455B2

Procedure details

3-Cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-4-nitro-1H-indazole (17.0 g, 55.1 mmol) and 10% Pd/C (1.2 g, 0.6 mmol) were added to toluene (170 mL) in an autoclave. The solution was stirred under 40 psi of H2 at 75° C. for 18 hours. The catalyst was removed by filtration through Celite® and the filter cake was rinsed with toluene (34 mL). The filtrate was concentrated to about 35 mL and heptane (85 mL) was added to the filtrate to precipitate the product which was collected by vacuum filtration and dried under vacuum for 18 hours to afford 3-cyclopropyl-1-((6-methylpyridin-2-yl)methyl)-1H-indazol-4-amine (12.2 g).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][C:11]=3[N+:13]([O-])=O)[N:6]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=3)[N:5]=2)[CH2:3][CH2:2]1>[Pd].C1(C)C=CC=CC=1>[CH:1]1([C:4]2[C:12]3[C:11]([NH2:13])=[CH:10][CH:9]=[CH:8][C:7]=3[N:6]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=3)[N:5]=2)[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1(CC1)C1=NN(C2=CC=CC(=C12)[N+](=O)[O-])CC1=NC(=CC=C1)C
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
170 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The solution was stirred under 40 psi of H2 at 75° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite®
WASH
Type
WASH
Details
the filter cake was rinsed with toluene (34 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to about 35 mL and heptane (85 mL)
ADDITION
Type
ADDITION
Details
was added to the filtrate
CUSTOM
Type
CUSTOM
Details
to precipitate the product which
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 18 hours
Duration
18 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CC1)C1=NN(C=2C=CC=C(C12)N)CC1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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